molecular formula C10H10N2O5 B8706043 Methyl 3-acetamido-5-nitrobenzoate

Methyl 3-acetamido-5-nitrobenzoate

Cat. No. B8706043
M. Wt: 238.20 g/mol
InChI Key: VGVYXPPTWWOILX-UHFFFAOYSA-N
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Patent
US08124617B2

Procedure details

3-Amino-5-nitrobenzoic acid ([23218-93-1], 0.99 g, 5.05 mmol) was stirred in DCM (20 mL) and pyridine (2 mL) at 0° C. Acetic anhydride (1 mL, 10 mmol) was added. The reaction was stirred overnight. Water (30 mL) was added. A precipitate formed and was collected by filtration. [M+H] calc'd for C10H10N2O5 239; found, 239.
Quantity
0.99 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[C:5]([OH:7])=[O:6].N1C=CC=C[CH:15]=1.[C:20](OC(=O)C)(=[O:22])[CH3:21].O>C(Cl)Cl>[C:20]([NH:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([N+:11]([O-:13])=[O:12])[CH:10]=1)[C:5]([O:7][CH3:15])=[O:6])(=[O:22])[CH3:21]

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C
CUSTOM
Type
CUSTOM
Details
A precipitate formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C)(=O)NC=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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